molecular formula C19H23N5O2 B2593540 N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide CAS No. 895004-35-0

N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Cat. No. B2593540
CAS RN: 895004-35-0
M. Wt: 353.426
InChI Key: XIEPEAZOGSFKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C19H23N5O2 and its molecular weight is 353.426. The purity is usually 95%.
BenchChem offers high-quality N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Potential

Research has highlighted the synthesis of pyrazolopyrimidine derivatives and their evaluation for antimicrobial efficacy. One study focuses on the synthesis and antimicrobial activity of new heterocycles incorporating the pyrazolopyrimidine moiety, demonstrating that these compounds exhibit significant antimicrobial properties against a range of bacterial strains. This suggests their potential application in developing new antimicrobial agents to combat resistant bacterial infections (Bondock, Rabie, Etman, & Fadda, 2008).

Interaction with Biological Targets

Several studies have been conducted on pyrazolopyrimidine derivatives to assess their binding affinity and interaction with biological targets such as the translocator protein (TSPO). TSPO is recognized as a biomarker for neuroinflammatory processes, and these compounds, including fluorinated derivatives, have shown promising results in binding to TSPO with subnanomolar affinity. This implies their utility in developing diagnostic tools or therapeutic agents targeting neuroinflammation (Damont et al., 2015).

Modulation of Physiological Processes

The ability of pyrazolopyrimidine derivatives to modulate physiological processes has also been a subject of interest. For instance, their effect on histamine release from rat peritoneal mast cells has been studied, revealing that certain derivatives can significantly inhibit histamine release, suggesting a role in managing allergic reactions and inflammation (Quintela et al., 2001). Additionally, these compounds have been explored for their antiaggregating activity on platelets, indicating potential applications in preventing thrombotic events (Bondavalli et al., 1992).

properties

IUPAC Name

N-tert-butyl-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2/c1-12-6-7-15(13(2)8-12)24-17-14(9-21-24)18(26)23(11-20-17)10-16(25)22-19(3,4)5/h6-9,11H,10H2,1-5H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIEPEAZOGSFKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.